![molecular formula C10H14ClNO2S B7894704 tert-butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate](/img/structure/B7894704.png)
tert-butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C9H12ClNO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chlorothiophene ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-chlorothiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
Chemistry: tert-Butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also utilized in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can lead to the modulation of various biochemical pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
- tert-Butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate
- tert-Butyl N-[(5-bromothiophen-2-yl)methyl]carbamate
- tert-Butyl N-[(5-fluorothiophen-2-yl)methyl]carbamate
Comparison: While all these compounds share a similar core structure, the presence of different halogen atoms (chlorine, bromine, fluorine) imparts unique properties to each compound. For example, the chlorine derivative may exhibit different reactivity and biological activity compared to the bromine or fluorine derivatives. This uniqueness makes this compound a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-10(2,3)14-9(13)12-6-7-4-5-8(11)15-7/h4-5H,6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBMZQYASPNGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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